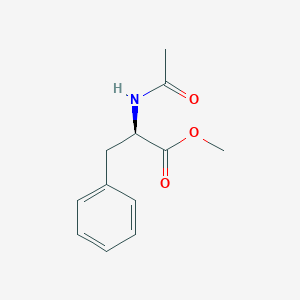

Methyl acetyl-D-phenylalaninate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2R)-2-acetamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGHIFGXPVLPFD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21156-62-7 | |

| Record name | Methyl N-acetyl-D-phenylalaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021156627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL N-ACETYL-D-PHENYLALANINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQT1M79F3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl acetyl-D-phenylalaninate structural properties

An In-depth Technical Guide on the Core Structural Properties of Methyl Acetyl-D-Phenylalaninate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural, physical, and potential biological properties of this compound. The information is intended to support research and development activities in peptide synthesis, drug design, and metabolic studies. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key synthesis and resolution methods.

Core Structural and Physical Properties

This compound is the N-acetylated methyl ester of D-phenylalanine. This modification of the amino acid is significant in altering its chemical properties for various applications, including its use as a chiral building block in the synthesis of pharmaceuticals.

Table 1: Summary of Quantitative Structural and Physical Data

| Property | This compound | Methyl Acetyl-L-Phenylalaninate | Methyl Acetyl-DL-Phenylalaninate |

| Chemical Formula | C₁₂H₁₅NO₃ | C₁₂H₁₅NO₃ | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol [1] | 221.25 g/mol | 221.25 g/mol [1] |

| Melting Point | 86 - 92 °C[2] | 65 - 73 °C | 62 - 64 °C[3] |

| Boiling Point (Predicted) | 391.0 ± 30.0 °C | 472.08 °C | 391 °C at 760 mmHg |

| Optical Rotation | [α]D²⁰ = -102 ± 2° (c=1.2 in MeOH)[2] | [α]D²⁰ = +9 ± 2° (c=1 in MeOH) | Racemic |

| Solubility | No data available | No data available | Good solubility in water (~20% by weight at pH 7.5 and 25°C)[3] |

| CAS Number | 21156-62-7[2] | 3618-96-0 | 62436-70-8[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the structure and purity of this compound.

-

Mass Spectrometry (MS): For the DL-racemate, Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals prominent peaks at m/z values of 162, 88, 43, 120, and 91.[1]

-

Infrared (IR) Spectroscopy: While a specific spectrum for the D-isomer is not available, the related N-acetyl-L-phenylalanine shows characteristic sharp absorption bands at 1695 cm⁻¹ and 1552 cm⁻¹, which are indicative of the amide and carboxyl functional groups, respectively.[4] Similar peaks are expected for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR has been used to confirm the structure of the synthesized DL-racemate.[5]

Experimental Protocols

The synthesis of the pure D-enantiomer of methyl acetyl-phenylalaninate typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Methyl Acetyl-DL-Phenylalaninate

This protocol details the synthesis of the racemic mixture via hydrogenation of an azlactone precursor.[5]

Materials:

-

Azlactone of N-acetyl-acetaminocinnamic acid

-

Methanol

-

Sodium methoxide

-

Raney nickel

-

Diethyl ether

-

0.5N Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

A slurry of the azlactone of N-acetyl-acetaminocinnamic acid (18.7 g, 0.10 mol) in 24 ml of methanol is treated with 0.54 g (0.01 mol) of sodium methoxide and stirred for 10 minutes.

-

The resulting solution is hydrogenated in a sealed Parr autoclave using 5.87 g (0.10 mol) of Raney nickel at 200 psi and 50°C for 2.5 hours.

-

After cooling, the reaction mixture is filtered through Celite to remove the catalyst.

-

The filtrate is concentrated under vacuum to obtain a red oil, which is then slurried in 200 ml of diethyl ether.

-

The ether slurry is washed with 100 ml of cold 0.5N hydrochloric acid.

-

The layers are separated, and the aqueous layer is extracted with an additional 100 ml of diethyl ether.

-

The combined ether extracts are washed with 100 ml of brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The residue is triturated with 100 ml of petroleum ether, and the solvent is evaporated to yield N-acetyl-DL-phenylalanine methyl ester. This can be further purified by recrystallization from a diethyl ether-petroleum ether mixture.

Enantiomeric Resolution

The following is a general procedure for the resolution of a racemic mixture of a phenylalanine derivative to obtain the D-enantiomer, adapted from a method using N-acetyl-D-phenylglycine as a resolving agent.[6]

Materials:

-

DL-phenylalanine methyl ester (or its N-acetylated form)

-

N-acetyl-D-phenylglycine

-

Water

-

Toluene

-

2 mol L⁻¹ Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Methanol

-

6 mol L⁻¹ Hydrochloric acid

Procedure:

-

To a solution of the racemic methyl ester in water, add N-acetyl-D-phenylglycine while maintaining the pH at 5-6.

-

Stir the mixture in an ice bath for approximately 2 hours to induce the precipitation of the diastereomeric salt formed with the L-enantiomer.

-

Filter the mixture to isolate the precipitated salt. The filtrate will contain the desired D-enantiomer.

-

Adjust the pH of the filtrate to 8 using the sodium bicarbonate solution.

-

Extract the aqueous solution with toluene.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be further purified by recrystallization from methanol after treatment with methanolic HCl.

Potential Biological Signaling and Metabolic Fate

While specific signaling pathways for this compound are not yet elucidated, its structure suggests involvement in metabolic and neurological processes. N-acetylated amino acids are recognized as metabolites that can be indicative of metabolic reprogramming, particularly in cancer.[7] Furthermore, D-amino acids are known to play roles in the central nervous system, with some acting as modulators of neurotransmitter receptors such as the NMDA receptor.[8][9]

The logical workflow for the biological action of this compound can be conceptualized as follows:

Caption: Potential metabolic and signaling workflow for this compound.

This diagram illustrates that upon administration, this compound is likely hydrolyzed to N-acetyl-D-phenylalanine. This intermediate can then either be integrated into broader metabolic pathways or be deacetylated to D-phenylalanine, which may in turn modulate neurological pathways.

References

- 1. Methyl N-acetyl-DL-phenylalaninate | C12H15NO3 | CID 97805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Secretion of acetylated amino acids by drug-induced cancer cells: perspectives on metabolic-epigenetic alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Chemical Characteristics and Stability of N-Acetyl-D-phenylalanine Methyl Ester (Ac-D-Phe-OMe)

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-D-phenylalanine methyl ester (Ac-D-Phe-OMe) is a protected derivative of the D-enantiomer of phenylalanine, an essential amino acid. Its unique structure, with both the N-terminus and C-terminus blocked by acetyl and methyl groups respectively, imparts specific chemical properties that make it a valuable building block in peptide synthesis and a useful tool in pharmaceutical research and development.[1][2] This guide provides a comprehensive overview of its chemical characteristics, stability profile, and relevant experimental methodologies.

Core Chemical Characteristics

Ac-D-Phe-OMe is a white, solid compound at room temperature.[1][3] The N-acetyl and methyl ester modifications enhance its solubility and stability, making it a suitable candidate for various applications in drug formulation and biochemical studies.[1]

Physicochemical Properties

The key quantitative data for Ac-D-Phe-OMe are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Synonyms | Ac-D-Phe-OMe, N-Acetyl-D-phenylalanine methyl ester | [1] |

| CAS Number | 21156-62-7 | [1] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][3] |

| Molecular Weight | 221.25 - 221.3 g/mol | [1][3][4] |

| Appearance | White powder/solid | [1][3] |

| Melting Point | 86 - 92 °C | [1] |

| Purity | ≥ 99% (Assay) | [1] |

| Optical Rotation | [α]D20 = -102 ± 2º (c=1.2 in MeOH) [α]D24 = -16 ± 2º (c=1% in MeOH) | [1] |

| pKa (Predicted) | 14.74 ± 0.46 | [3] |

| XLogP3 | 0.9 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of Ac-D-Phe-OMe.

-

Nuclear Magnetic Resonance (NMR): Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are used to confirm the molecular structure. For instance, ¹H NMR spectra of the related dipeptide Ac-Ala-D-Phe-OMe show characteristic signals for the acetyl-CH₃ group around 1.98 ppm, the ester-CH₃ at 3.73 ppm, and aromatic protons between 7.10-7.31 ppm.[5] Similar characteristic peaks would be expected for Ac-D-Phe-OMe. The distribution of isotopes in bromine-containing compounds can be identified using mass spectroscopy.[6]

-

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present. Key absorptions would include N-H stretching (amide), C=O stretching (amide and ester), and aromatic C-H and C=C vibrations.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.[5]

Chemical Stability and Storage

General Stability

The terminal protecting groups on Ac-D-Phe-OMe contribute to its enhanced stability compared to the free amino acid.[1] These groups prevent unwanted side reactions such as peptide bond formation or salt formation under neutral conditions.

Hydrolysis

The ester and amide bonds in Ac-D-Phe-OMe are susceptible to hydrolysis under acidic or basic conditions.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid, particularly under basic conditions (saponification) or strong acid catalysis.

-

Amide Hydrolysis: The N-acetyl amide bond is generally more stable than the ester bond but can be cleaved under more vigorous acidic or basic conditions.

Studies on the related compound N-acetylphenylalanyl adenylate anhydride (AcPhe-AMP) show that it is susceptible to acid-catalyzed decomposition and hydroxide attack, while also being subject to hydrolysis by water at a similar rate as the unprotected form.[7] At pH values between 4 and 8, the unprotected form (Phe-AMP) hydrolyzes faster, but outside this range (pH < 4 or pH > 8), the N-acetylated form hydrolyzes more rapidly.[7]

Oxidation and Degradation

While specific oxidative degradation pathways for Ac-D-Phe-OMe are not detailed in the provided literature, amino acid residues, particularly the phenyl ring, can be susceptible to oxidation by strong oxidizing agents or radical species. Research on other peptides has shown that nitrate radicals can cause oxidative damage.[8]

Metabolically, related aromatic compounds like phenylacetic acid are degraded via specific enzymatic pathways. For example, bacteria utilize a pathway involving CoA ligation followed by ring oxidation and cleavage.[9][10]

Recommended Storage

To ensure long-term stability and prevent degradation, Ac-D-Phe-OMe should be stored in a cool, dry place. Commercial suppliers recommend storage at temperatures between 0°C and 8°C.[1][3]

Experimental Protocols

Synthesis Methodologies

Several methods are available for the synthesis of N-acetyl phenylalanine methyl esters.

Protocol 1: Acid-Catalyzed Esterification of N-acetyl-D,L-phenylalanine [11]

-

Reactants: N-acetyl-D,L-phenylalanine (50 mmol), methanol (1.5 moles), and sulfuric acid (0.02 moles) are combined in a 100 ml round-bottom flask.

-

Reaction: The mixture is refluxed for 3 hours.

-

Work-up: After the reaction, the mixture is extracted with methylene chloride. The organic extracts are combined, dried, and the solvent is removed under vacuum to yield N-acetyl-D-phenylalanine methyl ester.[11] The structure is typically confirmed by proton NMR.[11]

Protocol 2: Synthesis from Azlactone Precursor [12]

-

Preparation: A methanol slurry of the azlactone of N-acetyl-acetaminocinnamic acid (0.10 mol) is treated with sodium methoxide (0.01 mol).

-

Hydrogenation: The resulting solution is hydrogenated at 200 psi over Raney nickel (0.10 mol) in a Parr autoclave at 50°C for 2.5 hours.

-

Isolation: The reaction mixture is filtered through Celite to remove the nickel catalyst and concentrated in vacuo.

-

Purification: The resulting oil is slurried in diethyl ether, washed with cold hydrochloric acid (0.5N), and then brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield a solid product. Recrystallization from diethyl ether-petroleum ether can be performed for further purification.[12]

Analytical and Purification Methods

Purity Assessment: Chiral High-Performance Liquid Chromatography (HPLC) [13]

-

Objective: To determine the enantiomeric excess (e.e.) of the synthesized product.

-

Column: A teicoplanin-based chiral stationary phase (e.g., Chirobiotic T) is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 75/25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase (approx. 1 mg/mL) and filtered before injection.

-

Analysis: The enantiomeric excess is calculated from the integrated peak areas of the D- and L-enantiomer signals.[13]

Purification: Recrystallization [5]

-

Objective: To purify the crude product obtained from synthesis.

-

Procedure: The crude solid is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., CH₂Cl₂/hexanes).

-

Crystallization: The solution is allowed to cool slowly, promoting the formation of crystals.

-

Isolation: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Mandatory Visualizations

The following diagrams illustrate key workflows and a related metabolic pathway, adhering to the specified design constraints.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Methyl N-acetyl-DL-phenylalaninate | C12H15NO3 | CID 97805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 6. Bromine - Wikipedia [en.wikipedia.org]

- 7. Hydrolytic properties of phenylalanyl- and N-acetylphenylalanyl adenylate anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. The evolution of the phenylacetic acid degradation pathway in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. benchchem.com [benchchem.com]

Synthesis of Methyl Acetyl-D-Phenylalaninate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for Methyl acetyl-D-phenylalaninate, a key chiral intermediate in the development of various pharmaceuticals. The following sections provide a comprehensive overview of the synthetic routes, detailed experimental protocols, and a comparative analysis of the quantitative data associated with these methods. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, also known as N-acetyl-D-phenylalanine methyl ester, is a derivative of the non-proteinogenic amino acid D-phenylalanine. Its structural properties make it a crucial building block in the synthesis of peptidomimetics, enzyme inhibitors, and other chiral therapeutic agents. The efficient and stereoselective synthesis of this compound is therefore of significant interest to the pharmaceutical industry. The primary strategies for its preparation involve either the direct functionalization of D-phenylalanine or the resolution of a racemic mixture of N-acetyl-phenylalanine methyl ester.

Synthesis Pathways

Two principal pathways for the synthesis of this compound have been established:

-

Direct Synthesis from D-Phenylalanine: This pathway involves the sequential esterification and N-acetylation of D-phenylalanine. The esterification is typically carried out using methanol in the presence of an acid catalyst, followed by acetylation of the resulting D-phenylalanine methyl ester.

-

Resolution of Racemic N-acetyl-D,L-phenylalanine methyl ester: This approach begins with the synthesis of the racemic mixture, which can then be resolved into its constituent enantiomers. The resolution can be accomplished through two main techniques:

-

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as serine proteases, to selectively hydrolyze the L-enantiomer (N-acetyl-L-phenylalanine methyl ester) to N-acetyl-L-phenylalanine. The desired N-acetyl-D-phenylalanine methyl ester remains unreacted and can be subsequently separated.

-

Chemical Resolution: This technique involves the use of a chiral resolving agent to form diastereomeric salts with the racemic mixture. The differing solubilities of these salts allow for their separation by fractional crystallization. Following separation, the desired enantiomer can be recovered. A notable example involves the resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine.[1]

-

The choice of pathway often depends on factors such as the availability and cost of starting materials, desired optical purity, and scalability of the process.

Experimental Protocols

Pathway 1: Direct Synthesis from D-Phenylalanine

Step 1: Esterification of D-Phenylalanine to D-Phenylalanine Methyl Ester Hydrochloride

A common method for the esterification of D-phenylalanine involves its reaction with methanol in the presence of an acid catalyst, such as hydrogen chloride or acetyl chloride.[2]

-

Procedure: To a suspension of D-phenylalanine in methanol, cooled in an ice bath, acetyl chloride is added dropwise. The reaction mixture is then stirred at room temperature until the reaction is complete. The solvent is removed under reduced pressure to yield D-phenylalanine methyl ester hydrochloride.

Step 2: N-Acetylation of D-Phenylalanine Methyl Ester

The resulting D-phenylalanine methyl ester is then acetylated.

-

Procedure: D-phenylalanine methyl ester hydrochloride is dissolved in a suitable solvent, and a base is added to neutralize the hydrochloride. Acetic anhydride or acetyl chloride is then added to the solution to carry out the N-acetylation. The reaction is typically stirred at room temperature. After completion, the product is extracted and purified.

Pathway 2: Resolution of Racemic N-acetyl-D,L-phenylalanine methyl ester

Step 1: Synthesis of N-acetyl-D,L-phenylalanine methyl ester

The racemic starting material can be prepared via several routes.

-

Method A: From N-acetyl-D,L-phenylalanine: N-acetyl-D,L-phenylalanine is refluxed with methanol in the presence of a catalytic amount of sulfuric acid.[3] After the reaction is complete, the methanol is removed, and the residue is worked up to isolate the product.

-

Method B: From the azlactone of N-acetyl-acetaminocinnamic acid: A slurry of the azlactone in methanol is treated with sodium methoxide and then hydrogenated over Raney nickel.[4] The product is isolated after filtration and solvent evaporation.

Step 2a: Enzymatic Resolution

This method offers high selectivity under mild conditions.

-

Procedure: A racemic mixture of N-acetyl-D,L-phenylalanine methyl ester is dissolved in an aqueous buffer solution.[3][5][6] A microbially derived serine proteinase (e.g., from Bacillus licheniformis) is added, and the pH is maintained at a constant value (e.g., 7.5) by the addition of a base. The enzyme selectively hydrolyzes the L-ester to the corresponding carboxylic acid. Upon completion of the enzymatic reaction, the unreacted N-acetyl-D-phenylalanine methyl ester is extracted with an organic solvent and purified. The yield of the desired D-enantiomer can be high, with excellent optical purity.[3][5]

Step 2b: Chemical Resolution of DL-Phenylalanine Methyl Ester

An alternative strategy involves resolving the unacetylated racemic ester.

-

Procedure: DL-phenylalanine methyl ester is resolved using N-acetyl-D-phenylglycine as the resolving agent.[1] The resolving agent forms a diastereomeric salt with the D-enantiomer, which can be separated by crystallization. The optically pure D-phenylalanine methyl ester is then recovered and can be subsequently N-acetylated as described in Pathway 1, Step 2. This method has been reported to produce D-phenylalanine methyl ester with high optical purity and yield.[1]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the key steps in the synthesis of this compound.

Table 1: Synthesis of Racemic N-acetyl-D,L-phenylalanine methyl ester

| Starting Material | Reagents | Solvent | Yield | Purity/Melting Point | Reference |

| N-acetyl-D,L-phenylalanine | Methanol, Sulfuric acid | Methanol | 75% | 62-64 °C | [3] |

| Azlactone of N-acetyl-acetaminocinnamic acid | Sodium methoxide, H₂, Raney nickel | Methanol | 95% | 62-63 °C | [4] |

Table 2: Resolution of N-acetyl-D,L-phenylalanine methyl ester

| Resolution Method | Key Reagent/Enzyme | Product | Yield | Optical Purity | Reference |

| Enzymatic | Serine Proteinase | N-acetyl-D-phenylalanine methyl ester | 97.6% | 98% | [3][5] |

| Chemical (of DL-phenylalanine methyl ester) | N-acetyl-D-phenylglycine | D-phenylalanine methyl ester | 81.2% | 98.1% | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the described synthetic pathways.

Caption: Overview of the two main synthetic pathways to this compound.

Caption: Experimental workflow for the enzymatic resolution of racemic N-acetyl-phenylalanine methyl ester.

Conclusion

The synthesis of this compound can be effectively achieved through either direct synthesis from D-phenylalanine or by resolution of the corresponding racemic mixture. The enzymatic resolution of N-acetyl-D,L-phenylalanine methyl ester stands out as a highly efficient method, offering high yields and excellent optical purity under mild reaction conditions. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or manufacturing process, including cost, scale, and desired final product specifications. This guide provides the necessary technical details to aid researchers and professionals in making informed decisions for the synthesis of this important chiral intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. D-Phenylalanine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]

Spectroscopic Characterization of Methyl acetyl-D-phenylalaninate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Methyl acetyl-D-phenylalaninate, a key derivative of the amino acid D-phenylalanine often utilized in pharmaceutical synthesis and research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here is for the L-enantiomer, N-acetyl-L-phenylalanine methyl ester, which is spectroscopically identical to the D-enantiomer.

¹H NMR Data

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Methyl acetyl-phenylalaninate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Reference |

| 8.33 | d, J = 7.8 Hz | 1H | -NH- | DMSO-d6 | [1] |

| 7.33 – 7.16 | m | 5H | Ar-H | DMSO-d6 | [1] |

| 4.44 | ddd, J = 9.1, 7.7, 5.6 Hz | 1H | α-CH | DMSO-d6 | [1] |

| 3.59 | s | 3H | -OCH₃ | DMSO-d6 | [1] |

| 3.00 | dd, J = 13.8, 5.6 Hz | 1H | β-CH₂ | DMSO-d6 | [1] |

| 2.87 | dd, J = 13.7, 9.3 Hz | 1H | β-CH₂ | DMSO-d6 | [1] |

| 1.79 | s | 3H | -COCH₃ | DMSO-d6 | [1] |

| 7.32 – 7.24 | m | 3H | Ar-H | CDCl₃ | [2] |

| 7.09 | dd, J = 7.9, 1.8 Hz | 2H | Ar-H | CDCl₃ | [2] |

| 6.02 | d, J = 6.6 Hz | 1H | -NH- | CDCl₃ | [2] |

| 4.88 | dt, J = 7.8, 5.8 Hz | 1H | α-CH | CDCl₃ | [2] |

| 3.72 | s | 3H | -OCH₃ | CDCl₃ | [2] |

| 3.14 | dd, J = 13.83, 5.7 Hz | 1H | β-CH₂ | CDCl₃ | [2] |

| 3.07 | dd, J = 13.83, 5.7 Hz | 1H | β-CH₂ | CDCl₃ | [2] |

| 1.99 | s | 3H | -COCH₃ | CDCl₃ | [2] |

¹³C NMR Data

Carbon NMR provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Methyl acetyl-phenylalaninate

| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |

| 172.19 | Ester C=O | DMSO-d6 | [1] |

| 169.29 | Amide C=O | DMSO-d6 | [1] |

| 137.25 | Ar-C (quaternary) | DMSO-d6 | [1] |

| 128.99 | Ar-CH | DMSO-d6 | [1] |

| 128.23 | Ar-CH | DMSO-d6 | [1] |

| 126.52 | Ar-CH | DMSO-d6 | [1] |

| 53.60 | α-CH | DMSO-d6 | [1] |

| 51.79 | -OCH₃ | DMSO-d6 | [1] |

| 36.72 | β-CH₂ | DMSO-d6 | [1] |

| 22.23 | -COCH₃ | DMSO-d6 | [1] |

| 172.0 | Ester C=O | CDCl₃ | [2] |

| 169.5 | Amide C=O | CDCl₃ | [2] |

| 135.8 | Ar-C (quaternary) | CDCl₃ | [2] |

| 129.2 | Ar-CH | CDCl₃ | [2] |

| 128.5 | Ar-CH | CDCl₃ | [2] |

| 127.1 | Ar-CH | CDCl₃ | [2] |

| 53.1 | α-CH | CDCl₃ | [2] |

| 52.2 | -OCH₃ | CDCl₃ | [2] |

| 37.8 | β-CH₂ | CDCl₃ | [2] |

| 23.0 | -COCH₃ | CDCl₃ | [2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Methyl acetyl-phenylalaninate

| Technique | m/z | Interpretation | Reference |

| HRMS (ESI) | 222.1130 [M+H]⁺ | Calculated for [C₁₂H₁₆NO₃]⁺ | [1] |

| HRMS (ESI) | 375.2495 [M+Na]⁺ | Calculated for [C₁₂H₁₅NO₃Na]⁺ | [1] |

| GC-MS (EI) | 162 | [M - COOCH₃]⁺ or [M - C₂H₃O]⁺ | [3] |

| GC-MS (EI) | 120 | [M - CH₃CONHCH₂]⁺ | [3] |

| GC-MS (EI) | 91 | [C₇H₇]⁺ (tropylium ion) | [3] |

| GC-MS (EI) | 88 | [CH₃OC(=O)CHNH₂]⁺ | [3] |

| GC-MS (EI) | 43 | [CH₃CO]⁺ | [3] |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 | N-H | Amide N-H stretch |

| 3100-3000 | C-H | Aromatic C-H stretch |

| 3000-2850 | C-H | Aliphatic C-H stretch |

| ~1740 | C=O | Ester carbonyl stretch |

| ~1650 | C=O | Amide I band (C=O stretch) |

| ~1540 | N-H | Amide II band (N-H bend) |

| 1600-1450 | C=C | Aromatic C=C stretches |

| ~1200 | C-O | Ester C-O stretch |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d6) in a clean, dry NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.

-

Ionization : Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).

-

Mass Analysis : The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection : The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation : Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Record the background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Information from Spectroscopic Techniques

Caption: Contribution of different spectroscopic techniques to structural elucidation.

References

A Technical Guide to the Solubility of Methyl Acetyl-D-Phenylalaninate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methyl acetyl-D-phenylalaninate. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for determining its solubility in common laboratory solvents. It includes a summary of the limited available data, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing the solubility of protected amino acid derivatives.

Introduction to this compound

This compound is a protected derivative of the essential amino acid D-phenylalanine. The N-acetylation and methyl esterification of the carboxylic acid group make it a valuable building block in peptide synthesis and the development of various bioactive molecules. Its modified structure enhances its stability and modulates its solubility profile compared to the parent amino acid, making it a versatile component in pharmaceutical and biochemical research. Understanding its solubility in various solvents is critical for its effective use in synthesis, formulation, and other research applications.

Quantitative Solubility Data

| Solvent | Isomer | Solubility | Temperature (°C) | pH | Source |

| Water | Racemic (D,L) | ~20% by weight | 25 | 7.5 | Patent Data |

| Water | L-isomer | log10WS = -1.91 (mol/L) | Not Specified | Not Specified | Calculated Data |

Note: The solubility of protected amino acid esters can be significantly influenced by factors such as the specific isomer, the presence of impurities, and the solid-state properties (e.g., crystalline vs. amorphous) of the solute.

Factors Influencing Solubility

The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. A conceptual overview of these relationships is presented below.

Caption: Key factors influencing the solubility of a solute in a solvent.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of this compound. This method, often referred to as the shake-flask method, is considered the gold standard for accurate solubility measurements.

4.1. Materials

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO)) of analytical grade

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

4.2. Experimental Workflow

The general workflow for determining solubility is depicted in the following diagram.

Caption: A stepwise workflow for the experimental determination of solubility.

4.3. Detailed Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The equilibration time should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any remaining solid particles. Alternatively, the samples can be centrifuged at a constant temperature, and the supernatant carefully collected.

-

Quantification: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

4.4. Considerations for Specific Solvents

-

Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding. Given the presence of amide and ester groups in this compound, moderate solubility can be expected.

-

Aprotic Polar Solvents (e.g., acetone, DMSO): These solvents can also lead to significant solubility due to dipole-dipole interactions. DMSO is a particularly strong solvent for many organic compounds.

-

Nonpolar/Slightly Polar Solvents (e.g., dichloromethane, ethyl acetate): The solubility in these solvents will depend on the balance between the polar functional groups and the nonpolar phenyl ring of the molecule.

Conclusion

While comprehensive quantitative data on the solubility of this compound is limited, this guide provides the necessary framework for its experimental determination. By following the detailed protocol and considering the factors that influence solubility, researchers, scientists, and drug development professionals can accurately characterize the solubility profile of this important compound in various laboratory solvents, facilitating its effective application in their work. The provided diagrams offer a clear visual representation of the conceptual and practical aspects of solubility determination.

The Neuropharmacological Frontier: A Technical Guide to the Biological Roles of D-Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanine (D-Phe), a stereoisomer of the essential amino acid L-phenylalanine, and its derivatives represent a compelling class of compounds with significant potential in neuropharmacology. This technical guide provides an in-depth exploration of their biological roles, focusing on their mechanisms of action, neuropharmacological effects, and the experimental methodologies used to elucidate these properties. The primary mechanism of action for D-phenylalanine is the inhibition of enkephalin-degrading enzymes, such as enkephalinase and carboxypeptidase A, leading to elevated levels of endogenous opioid peptides. This enzymatic inhibition forms the basis for its analgesic and purported antidepressant effects. This guide summarizes key quantitative data, details experimental protocols for assessing the neuropharmacological effects of these compounds, and provides visual representations of relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction

D-phenylalanine is the D-enantiomer of the amino acid phenylalanine. While L-phenylalanine is a fundamental building block of proteins, D-phenylalanine is not incorporated into proteins and has distinct biological activities. Its primary neuropharmacological interest lies in its ability to inhibit enzymes that degrade endogenous opioid peptides, known as enkephalins[1][2]. By preventing the breakdown of these natural pain-relievers, D-phenylalanine can potentiate the body's own pain management system. This has led to its investigation as an analgesic and an agent for other neurological conditions, including depression[1][3]. This guide will delve into the core neuropharmacological aspects of D-phenylalanine and its derivatives.

Mechanism of Action: Enkephalinase Inhibition

The principal mechanism through which D-phenylalanine exerts its neuropharmacological effects is the inhibition of enkephalin-degrading enzymes. Enkephalins are endogenous pentapeptides that bind to opioid receptors and play a crucial role in pain modulation and emotional regulation. Their signaling is terminated by enzymatic degradation. D-phenylalanine is a putative inhibitor of two key enzymes in this process:

-

Neprilysin (Neutral Endopeptidase or Enkephalinase): This enzyme cleaves the Gly-Phe bond in enkephalins.

-

Carboxypeptidase A: This enzyme removes the C-terminal amino acid from peptides.

By inhibiting these enzymes, D-phenylalanine increases the synaptic concentration and prolongs the half-life of enkephalins, leading to enhanced activation of opioid receptors and subsequent downstream signaling cascades that mediate analgesia and other neurological effects.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and inhibitory potential of D-phenylalanine and its derivatives.

Table 1: In Vitro Enzyme Inhibition

| Compound | Enzyme | Ki Value | Notes |

| N-(Hydroxyaminocarbonyl)phenylalanine (D-configuration) | Carboxypeptidase A | 1.54 µM | A rationally designed derivative of D-phenylalanine.[4] |

| D-Phenylalanine | Enkephalin Degradation | > 1 mM (estimated) | At concentrations up to 10-3 mol/l, only slight inhibition of enkephalin hydrolysis was observed.[5] |

Table 2: In Vivo Analgesic Effects (Animal Studies)

| Compound | Animal Model | Assay | Effective Dose Range | Notes |

| D-Phenylalanine | Rats | Flinch-jump test | 25-100 mg/kg (i.p.) | Investigated antagonism of stress-induced analgesia.[6] |

| D-Phenylalanine | Mice | Hot-plate test | Not specified | Produced naloxone-reversible analgesia.[5] |

| D-Phenylalanine | Monkeys | Aversive threshold | 500 mg/kg (p.o.) | Produced a small, not statistically significant increase in threshold.[7] |

Table 3: Clinical Studies on Depression

| Compound | Study Design | Patient Population | Dose Range | Outcome |

| DL-Phenylalanine | Open-label | 20 depressed patients | 75-200 mg/day | 12 out of 20 patients showed complete or good response after 20 days. Core depressive symptoms like mood and retardation were preferentially improved.[8] |

| D-Phenylalanine | Double-blind, crossover | 30 chronic pain patients | 250 mg, four times a day | No significant analgesic effect was observed when compared to placebo. 25% reported more pain relief on D-phenylalanine, 22% on placebo, and 53% reported no difference. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments in the study of D-phenylalanine derivatives.

Hot-Plate Test for Analgesia

This method is used to assess the response to a thermal pain stimulus in rodents.

Objective: To determine the analgesic effect of a test compound by measuring the latency of the animal's response to a heated surface.

Apparatus:

-

Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile, Panlab).

-

Transparent cylindrical restrainer to keep the animal on the heated surface.

-

Timer.

Procedure:

-

Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Apparatus Preparation: Clean the hot plate surface and the restrainer with 70% ethanol between trials. Set the hot plate temperature to a constant value, typically between 52°C and 55°C.

-

Baseline Measurement: Place each animal individually on the hot plate and immediately start the timer. Observe the animal for nocifensive behaviors, which include hind paw licking, hind paw flicking, or jumping.

-

Latency Recording: Stop the timer as soon as a nocifensive response is observed and record the latency.

-

Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) is established. If the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

-

Drug Administration: Administer the test compound (e.g., D-phenylalanine) or vehicle control via the desired route (e.g., intraperitoneal, oral).

-

Post-treatment Measurement: At predetermined time points after drug administration, repeat the hot plate test (steps 3-5) to measure the post-treatment latency.

-

Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

In Vitro Enkephalinase Inhibition Assay (Representative Protocol)

This assay determines the inhibitory potential of a compound against enkephalinase activity.

Objective: To quantify the IC50 or Ki value of a test compound for enkephalinase.

Materials:

-

Purified enkephalinase (Neprilysin) or tissue homogenate containing the enzyme (e.g., rat brain striatum).

-

Fluorogenic or chromogenic enkephalinase substrate.

-

Test compound (D-phenylalanine derivative) at various concentrations.

-

Assay buffer.

-

Microplate reader (fluorometer or spectrophotometer).

Procedure:

-

Enzyme Preparation: Prepare a solution of enkephalinase in assay buffer.

-

Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

-

Reaction Mixture: In a microplate, add the assay buffer, the test compound at different concentrations, and the enzyme solution.

-

Pre-incubation: Incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the enkephalinase substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the fluorescence or absorbance at regular intervals for a set duration.

-

Data Analysis: Determine the initial reaction velocity (V0) for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

HPLC Measurement of Brain Monoamines

This protocol is for the quantification of neurotransmitters like dopamine, norepinephrine, and serotonin in brain tissue.

Objective: To measure the levels of monoamine neurotransmitters in specific brain regions following treatment with a D-phenylalanine derivative.

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD) or UV detector.

-

Reversed-phase C18 column.

-

Tissue homogenizer.

-

Centrifuge.

Procedure:

-

Tissue Collection and Preparation: Euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex) on ice. Weigh the tissue and homogenize it in an appropriate acidic solution (e.g., 0.1 M perchloric acid).

-

Sample Extraction: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C. Collect the supernatant, which contains the monoamines.

-

Chromatographic Separation: Inject a known volume of the supernatant into the HPLC system. The monoamines are separated on the C18 column using a mobile phase typically consisting of an aqueous buffer, an organic modifier (e.g., acetonitrile or methanol), and an ion-pairing agent.

-

Detection: The eluted monoamines are detected by the ECD or UV detector. The electrochemical detector is highly sensitive for monoamines.

-

Quantification: Create a standard curve using known concentrations of the monoamines of interest. Compare the peak areas from the brain samples to the standard curve to determine the concentration of each neurotransmitter.

-

Data Normalization: Express the neurotransmitter concentrations as ng/mg of tissue or protein.

Conclusion and Future Directions

D-phenylalanine and its derivatives hold promise as modulators of the endogenous opioid system, with potential therapeutic applications in pain management and mood disorders. Their primary mechanism of action, the inhibition of enkephalin-degrading enzymes, is well-supported. However, the existing quantitative data on the inhibitory potency of D-phenylalanine itself is limited, and further studies are needed to establish a clear dose-response relationship and efficacy in various conditions. The development of novel D-phenylalanine derivatives with improved potency and pharmacokinetic profiles could lead to more effective neuropharmacological agents. Future research should focus on comprehensive preclinical and clinical studies to fully elucidate the therapeutic potential and safety of this intriguing class of compounds.

References

- 1. D-Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of D-phenylalanine and its derivatives on enkephalin degradation in vitro: relation to analgesia and attenuation of the morphine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl Acetyl-D-phenylalaninate (CAS Number 21156-62-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 21156-62-7, identified as Methyl acetyl-D-phenylalaninate. The document details its physicochemical properties, presents various experimental protocols for its synthesis and enantioselective separation, and discusses its known applications. While the compound is utilized in several research and development areas, particularly as a building block in peptide synthesis and in neuropharmacology, detailed information on its specific biological mechanism of action and associated signaling pathways is not extensively documented in publicly available scientific literature. This guide aims to consolidate the existing knowledge to support researchers and professionals in drug development and related fields.

Compound Identification and Physicochemical Properties

This compound, also known as Acetyl-D-phenylalanine methyl ester or Ac-D-Phe-OMe, is a derivative of the amino acid D-phenylalanine.[1][2][][4] Its chemical structure is characterized by an acetyl group attached to the amine of D-phenylalanine and a methyl ester at the carboxylic acid position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21156-62-7 | [1][2][][4] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][2][][4] |

| Molecular Weight | 221.25 g/mol | [1][2] |

| Appearance | White powder/solid | [4] |

| Melting Point | 86 - 92 °C | [4] |

| Boiling Point | 391 °C at 760 mmHg | [2] |

| Density | 1.117 g/cm³ | [2] |

| Flash Point | 190.3 °C | [2] |

| Optical Rotation | [α]D²⁰ = -102 ± 2° (c=1.2 in MeOH) | [4] |

| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |

Table 2: Synonyms and Identifiers

| Type | Identifier | Source(s) |

| IUPAC Name | methyl (2R)-2-acetamido-3-phenylpropanoate | [2] |

| Synonyms | Acetyl-D-phenylalanine methyl ester, Ac-D-Phe-OMe, Methyl (R)-N-acetylphenylalaninate, (R)-2-Acetylamino-3-phenylpropanoic acid methyl ester | [2][4] |

| PubChem CID | 97805 | [4] |

| MDL Number | MFCD00026172 | [2][4] |

Biological Activity and Applications

This compound is primarily utilized as a chiral building block in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.[4][5] Its applications span several areas of research and development:

-

Peptide Synthesis: As a derivative of a D-amino acid, it is incorporated into peptide chains to increase their resistance to enzymatic degradation, thereby enhancing their stability and therapeutic potential.

-

Drug Development: It serves as a precursor in the synthesis of more complex molecules with potential therapeutic applications, especially in the field of neuropharmacology.[4]

-

Biochemical Research: The compound is used as a tool to study enzyme-substrate interactions and to probe the structure and function of proteins.[4]

Despite its use in these areas, specific details regarding its mechanism of action, such as interactions with specific receptors or modulation of signaling pathways, are not well-documented in the available literature. Research on related compounds, such as D-phenylalanine, suggests potential interactions with neurotransmitter systems; however, these findings cannot be directly extrapolated to this compound.

Experimental Protocols

Several methods for the synthesis and resolution of this compound have been reported. The following sections provide detailed protocols for some of these key procedures.

Synthesis of N-Acetyl-DL-phenylalanine Methyl Ester

This protocol describes the synthesis of the racemic mixture, which can then be resolved to obtain the D-enantiomer.

Materials:

-

N-acetyl-DL-phenylalanine

-

Methanol

-

Sulfuric acid

-

Ether

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Magnesium sulfate

Procedure:

-

To a 100 ml round-bottom flask, add 10.36 g (50 mmol) of N-acetyl-DL-phenylalanine, 48 g (1.5 mol) of methanol, and 2 g (0.02 mol) of sulfuric acid.

-

Reflux the mixture for 3 hours.

-

Remove the solvent under vacuum.

-

Dissolve the resulting oily residue in 100 ml of ether.

-

Wash the ether solution with 50 ml of 5% sodium bicarbonate solution, followed by 50 ml of saturated sodium chloride solution.

-

Dry the ether layer over magnesium sulfate, filter, and remove the solvent under vacuum to yield the oily product.

Enzymatic Resolution of N-Acetyl-DL-phenylalanine Methyl Ester

This protocol utilizes a serine protease to selectively hydrolyze the L-enantiomer, allowing for the separation of the desired D-enantiomer.

Materials:

-

N-acetyl-DL-phenylalanine methyl ester

-

Water

-

0.2 N Sodium Hydroxide

-

Serine Protease (e.g., from Bacillus licheniformis)

-

Methylene chloride

-

Concentrated Sulfuric Acid

-

Ethyl acetate

Procedure:

-

Prepare a slurry of 2.21 g (10 mmol) of N-acetyl-DL-phenylalanine methyl ester in water.

-

Adjust the pH of the slurry to 7.5 with 0.2 N sodium hydroxide.

-

Add the serine protease to the mixture with stirring.

-

Maintain the pH at 7.5 by the continuous addition of 0.2 N sodium hydroxide until the enzymatic reaction ceases.

-

Extract the reaction mixture twice with 100 ml portions of methylene chloride to remove the unreacted N-acetyl-D-phenylalanine methyl ester.

-

Combine the organic extracts, dry over a suitable drying agent, and evaporate the solvent to recover the N-acetyl-D-phenylalanine methyl ester.

-

Acidify the remaining aqueous layer to a pH of 1 with concentrated sulfuric acid.

-

Extract the acidified aqueous layer twice with 100 ml portions of ethyl acetate to recover the N-acetyl-L-phenylalanine.

Chemical Resolution of DL-Phenylalanine Methyl Ester

This method employs a resolving agent to selectively crystallize one diastereomeric salt, allowing for the isolation of the D-enantiomer of phenylalanine methyl ester, which can then be N-acetylated.

Materials:

-

DL-phenylalanine methyl ester

-

N-acetyl-D-phenylglycine (resolving agent)

-

Water

-

Hydrochloric acid

-

Sodium bicarbonate

-

Toluene

-

Methanol

Procedure:

-

Add N-acetyl-D-phenylglycine to a solution of DL-phenylalanine methyl ester in water at a controlled pH (5-6) and temperature (ice bath) to form a diastereomeric salt with the L-enantiomer.

-

Filter the crude crystalline salt.

-

The mother liquor containing D-phenylalanine methyl ester is collected.

-

Adjust the pH of the mother liquor to 8 with sodium bicarbonate.

-

Extract the mixture with toluene.

-

Dry the toluene extract and evaporate the solvent.

-

Add methanol and hydrochloric acid to the residue to afford the crude D-phenylalanine methyl ester hydrochloride, which is then purified by recrystallization.

-

The purified D-phenylalanine methyl ester can be N-acetylated using standard procedures to yield this compound.

Conclusion

This compound (CAS 21156-62-7) is a well-characterized compound with established physicochemical properties and synthetic routes. Its primary utility lies in its role as a chiral building block for the synthesis of peptides and other complex organic molecules, with applications in drug discovery and biochemical research. While its use in neuropharmacology is noted, the specific biological mechanisms of action and its effects on signaling pathways remain an area for future investigation. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound. Further studies are warranted to fully elucidate the biological profile of this compound and to explore its full therapeutic potential.

References

- 1. Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

Exploratory Studies on the Bioactivity of Methyl acetyl-D-phenylalaninate: A Technical Whitepaper

Foreword for Researchers, Scientists, and Drug Development Professionals

This technical guide is intended to provide a comprehensive overview of the current scientific understanding of the bioactivity of Methyl acetyl-D-phenylalaninate. As a derivative of the D-enantiomer of phenylalanine, this compound holds potential interest within the realms of medicinal chemistry and drug discovery. However, a thorough review of existing scientific literature reveals a significant gap in the direct exploration of its biological effects.

Current State of Research

This compound is predominantly recognized and utilized as a chiral building block in organic synthesis. Its primary application lies in the construction of more complex molecules, including peptides and potential drug candidates. The N-acetyl and methyl ester modifications offer specific advantages in synthetic chemistry, such as protecting the amine and carboxylic acid functionalities of the parent amino acid, D-phenylalanine, and influencing its solubility and reactivity in various chemical reactions.

Despite its availability and use in synthesis, dedicated studies investigating the inherent bioactivity of this compound are conspicuously absent from the public domain. Extensive searches of scientific databases and scholarly articles have not yielded any publications that report on its specific pharmacological or biological effects. Consequently, there is no quantitative data from bioassays, detailed experimental protocols for its biological evaluation, or elucidated signaling pathways in which it may be involved.

While the parent compound, D-phenylalanine, has been investigated for certain biological activities, such as potential analgesic effects, this information cannot be directly extrapolated to its N-acetylated and methyl-esterified derivative. The chemical modifications present in this compound significantly alter its physicochemical properties, which would in turn be expected to profoundly impact its interaction with biological systems.

Future Directions and Opportunities

The current lack of data presents a clear opportunity for novel research in this area. Exploratory studies are warranted to determine if this compound possesses any intrinsic biological activity. A logical starting point for such investigations would be to perform a broad-based biological screening of the compound.

Below is a proposed workflow for an initial exploratory study.

Proposed Experimental Workflow for Bioactivity Screening

A systematic approach to screen for the potential bioactivity of this compound would involve a tiered series of in vitro assays. The following workflow is a representative model for such an investigation.

Methodological & Application

Application Notes and Protocols for Methyl Acetyl-D-phenylalaninate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Methyl acetyl-D-phenylalaninate, and its corresponding free acid N-acetyl-D-phenylalanine, in solid-phase peptide synthesis (SPPS). This document outlines the direct coupling of N-acetyl-D-phenylalanine as a terminal capping agent, considerations for potential side reactions such as racemization, and protocols for the cleavage and deprotection of the final N-acetylated peptide.

Introduction

N-terminal acetylation is a common post-translational modification in proteins and a valuable strategy in synthetic peptide drug design. It can enhance peptide stability against enzymatic degradation, modulate biological activity, and improve pharmacokinetic properties. This compound, or more commonly its hydrolyzed form, N-acetyl-D-phenylalanine, can be incorporated at the N-terminus of a synthetic peptide during SPPS to achieve this modification. The use of the D-enantiomer can further increase resistance to proteolysis.

While direct coupling of the methyl ester is not standard practice in SPPS due to the need for a free carboxyl group for activation, it can serve as a precursor for the readily usable N-acetyl-D-phenylalanine. The protocols provided herein focus on the use of N-acetyl-D-phenylalanine as the coupling partner.

Data Presentation

Table 1: Coupling Conditions for N-acetyl-amino acids and Prevention of Racemization

| Coupling Agent | Base | Base Equivalents | Temperature (°C) | Diastereoisomeric Ratio (L:D) 1 | Yield (%) | Reference |

| TBTU | DIPEA | 2 | Room Temp | 15:85 | 92 | [1] |

| TBTU | DIPEA | 1 | Room Temp | 24:76 | 93 | [1] |

| TBTU | Pyridine | 2 | Room Temp | 80:20 | 85 | [1] |

| TBTU | Pyridine | 1 | Room Temp | 95:5 | 88 | [1] |

| TBTU | DMAP | 1 | Room Temp | 10:90 | 90 | [1] |

| TBTU | DBU | 1 | Room Temp | 5:95 | 89 | [1] |

1 Data from a study on N-acetyl-L-phenylalanine, demonstrating the impact of base strength on racemization. A higher L:D ratio indicates less racemization.[1]

Table 2: Cleavage Cocktails for N-terminally Acetylated Peptides

| Resin Type | Cleavage Cocktail | Scavengers | Time | Expected Product | Reference |

| Wang Resin | TFA/H₂O/TIS (95:2.5:2.5) | Triisopropylsilane (TIS) | 1-2 hours | N-acetyl-peptide acid | [2] |

| Rink Amide Resin | TFA/H₂O/TIS (95:2.5:2.5) | Triisopropylsilane (TIS) | 1-2 hours | N-acetyl-peptide amide | [3] |

| Wang Resin | TMSBr/TFA/Thioanisole/EDT | m-cresol, ethanedithiol | 15 minutes | N-acetyl-peptide acid | [2] |

| Rink Amide Resin | TFA/DCM (10%) | None | 15-45 minutes | N-acetyl-peptide amide | [3][4] |

Experimental Protocols

Protocol 1: Preparation of N-acetyl-D-phenylalanine from this compound (if starting with the ester)

If this compound is the starting material, it must first be hydrolyzed to the free carboxylic acid for efficient coupling in SPPS.

Materials:

-

This compound

-

1 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in a suitable organic solvent such as DCM.

-

Add an equimolar amount of 1 M NaOH and stir vigorously at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Separate the aqueous layer and wash the organic layer with water.

-

Acidify the combined aqueous layers to pH 2-3 with 1 M HCl.

-

Extract the N-acetyl-D-phenylalanine into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product.

Protocol 2: N-terminal Acetylation using N-acetyl-D-phenylalanine in SPPS

This protocol describes the coupling of N-acetyl-D-phenylalanine to the deprotected N-terminus of a resin-bound peptide.

Materials:

-

Peptide-resin with a free N-terminal amine

-

N-acetyl-D-phenylalanine

-

Coupling agent (e.g., HATU, HBTU/HOBt)

-

Base (e.g., DIPEA, Pyridine - Note: Pyridine is recommended to minimize racemization)[1]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc removal

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is removed by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.[5]

-

Coupling Solution Preparation: In a separate vessel, dissolve N-acetyl-D-phenylalanine (3-5 equivalents), a coupling agent such as HATU (3-5 equivalents), and a base like pyridine (6-10 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.[5] To minimize racemization, the use of a weaker base like pyridine is recommended over stronger bases like DIPEA or DBU.[1]

-

Coupling Reaction: Add the activated coupling solution to the peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.[5]

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Protocol 3: Cleavage and Deprotection of the N-acetylated Peptide

The final N-acetylated peptide is cleaved from the solid support, and side-chain protecting groups are removed simultaneously.

Materials:

-

N-acetylated peptide-resin

-

Cold diethyl ether

Procedure:

-

Wash the N-acetylated peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the appropriate cleavage cocktail to the resin. For most standard peptides, a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is effective.[2][3]

-

Allow the reaction to proceed at room temperature for 1-2 hours with occasional swirling.[2]

-

Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide. Wash the peptide with cold diethyl ether to remove scavengers and dissolved protecting groups.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) with N-terminal acetylation.

Caption: Mechanism of racemization of N-acetyl amino acids during peptide coupling.

References

Application Note: Chiral HPLC Method for the Separation of N-acetyl-phenylalanine Enantiomers

Introduction

N-acetyl-L-phenylalanine is a crucial chiral intermediate in the synthesis of various pharmaceuticals. The stereochemistry of this compound is of paramount importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of reliable analytical methods to separate and quantify the enantiomers of N-acetyl-phenylalanine is essential for ensuring the safety and efficacy of the final drug products.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[2] This application note details a robust and efficient HPLC method for the chiral separation of N-acetyl-L-phenylalanine and its D-enantiomer utilizing a macrocyclic glycopeptide-based chiral stationary phase, which provides excellent resolution and peak shape.[1]

Principle

The separation of enantiomers is achieved by exploiting the differential interactions between the chiral stationary phase and the two enantiomers of N-acetyl-phenylalanine. The teicoplanin-based CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, leading to different retention times and, consequently, their separation on the chromatographic column.[1] The use of a polar ionic mobile phase, consisting of methanol with acetic acid and triethylamine, facilitates the necessary chiral recognition interactions.[1]

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.[1]

-

Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or an equivalent teicoplanin-based column).[1]

-

Solvents: HPLC grade methanol, glacial acetic acid, and triethylamine are necessary.[1]

-

Sample: Racemic N-acetyl-D/L-phenylalanine.[1]

2. Mobile Phase Preparation

-

Prepare the mobile phase by mixing 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine.[1] For instance, to prepare 1 L of the mobile phase, add 1 mL of glacial acetic acid and 1 mL of triethylamine to 998 mL of methanol.[1]

-

Degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the system.[1]

3. Sample Preparation

-

Prepare a stock solution of racemic N-acetyl-D/L-phenylalanine at a concentration of 1.0 mg/mL in the mobile phase.[1]

-

Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.[1]

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

4. Chromatographic Conditions

-

Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm[1]

-

Mobile Phase: Methanol / 0.1% Acetic Acid / 0.1% Triethylamine

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Data Presentation

The following table summarizes the quantitative data obtained from the chiral separation of N-acetyl-phenylalanine enantiomers using the described method. A resolution factor (Rs) greater than 1.5 indicates a complete or baseline separation of the two enantiomers, making this method suitable for accurate quantification.[1]

| Enantiomer | Retention Time (min) |

| N-acetyl-D-phenylalanine | 5.8 |

| N-acetyl-L-phenylalanine | 7.2 |

| Resolution (Rs) | >1.5 |

Note: Retention times are approximate and may vary slightly depending on the specific column batch and HPLC system.[1]

Visualizations

Caption: Experimental workflow for the chiral separation of N-acetyl-phenylalanine enantiomers.

References

Application of N-acetyl-D-phenylalanine methyl ester (Ac-D-Phe-OMe) as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties. The use of a chiral resolving agent to form diastereomeric derivatives, which can then be separated based on their differing physical properties like solubility, is a widely employed and effective strategy for obtaining enantiomerically pure compounds.[1][2][3] This document provides detailed application notes and protocols for the use of N-acetyl-D-phenylalanine methyl ester (Ac-D-Phe-OMe) as a chiral resolving agent for racemic acids.

N-acetyl-D-phenylalanine methyl ester is a derivative of the naturally occurring amino acid D-phenylalanine. Its inherent chirality, coupled with the presence of a basic amide group, makes it a suitable candidate for the resolution of racemic carboxylic acids through the formation of diastereomeric salts.[1][2][3] The differing spatial arrangements of these diastereomeric salts lead to variations in their crystal lattice energies and, consequently, their solubilities, which allows for their separation by fractional crystallization.

Disclaimer: The following application notes and protocols are provided as a generalized guide. Specific experimental conditions may need to be optimized for different racemic compounds.

Principle of Chiral Resolution